molecular formula C18H12BrNO3 B3198323 (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate CAS No. 1011620-34-0

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate

Cat. No.: B3198323
CAS No.: 1011620-34-0
M. Wt: 370.2 g/mol
InChI Key: XUPSIZOKZFPLSB-OWOJBTEDSA-N
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Description

“(E)-4-(2-(Pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate” is an ester derivative featuring a conjugated (E)-styrylpyridyl moiety linked to a brominated furan carboxylate group. The compound combines a rigid (E)-configured vinyl bridge between a pyridin-4-yl group and a phenyl ring, which is esterified with 5-bromofuran-2-carboxylic acid.

Esterification of such precursors with 5-bromofuran-2-carbonyl chloride would logically yield the target compound.

Properties

IUPAC Name

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3/c19-17-8-7-16(23-17)18(21)22-15-5-3-13(4-6-15)1-2-14-9-11-20-12-10-14/h1-12H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPSIZOKZFPLSB-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)OC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)OC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Vinylpyridine Intermediate: This step involves the reaction of 4-bromopyridine with a suitable vinylating agent under basic conditions to form 4-(2-(pyridin-4-yl)vinyl)pyridine.

    Coupling with 5-Bromofuran-2-carboxylic Acid: The intermediate is then coupled with 5-bromofuran-2-carboxylic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings

  • Synthesis and Stability: The (E)-vinyl configuration in precursors I–IV is critical for maintaining conjugation and crystallinity. Analogous ester derivatives may require controlled conditions to prevent Z/E isomerization .
  • Electronic Properties: UV-Vis data for I–IV (λmax ~350–400 nm) indicate strong π-π* transitions, which the brominated furan in the target compound may redshift further due to electron-withdrawing effects .
  • Biological Relevance: The sulfonylamino-benzofuran ester () highlights brominated heterocycles’ role in medicinal chemistry, suggesting the target compound could be explored for kinase inhibition or antimicrobial activity .

Biological Activity

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H12BrNO3, with a molecular weight of approximately 368.20 g/mol. The compound features a unique combination of aromatic and heterocyclic structures, which contribute to its biological properties.

Research has indicated that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis .
  • Interaction with DNA : Some studies suggest that compounds with furan and pyridine moieties can intercalate with DNA, potentially leading to cytotoxic effects in cancer cells.
  • Anti-inflammatory Effects : The presence of bromine and carboxylate groups may enhance anti-inflammatory properties by modulating cytokine production.

Biological Activity Data

A summary table below outlines the biological activities reported for this compound and related compounds:

Compound Biological Activity IC50 Values Reference
This compoundInhibition of c-Met and VEGFR-20.11 μM (c-Met), 0.19 μM (VEGFR-2)
4-(2-(pyridin-4-yl)vinyl)phenyl 5-chlorofuran-2-carboxylateModerate anti-cancer activityNot specified
4-(2-(pyridin-4-yl)vinyl)phenyl 5-methylfuran-2-carboxylateLower activity compared to brominated versionNot specified

Case Studies

  • In vitro Studies : A study conducted on various pyridine derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was attributed to apoptosis induction through caspase activation.
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to the ATP-binding site of c-Met and VEGFR-2, indicating its potential as a dual inhibitor in cancer therapy .
  • Comparative Analysis : When compared with similar compounds lacking the bromine atom or having different substituents, this compound exhibited enhanced potency against target kinases, highlighting the importance of structural modifications in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate
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(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate

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